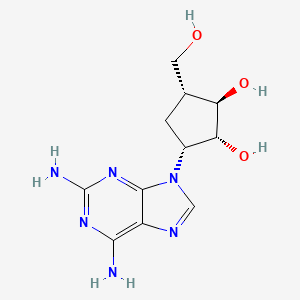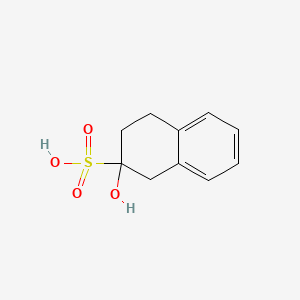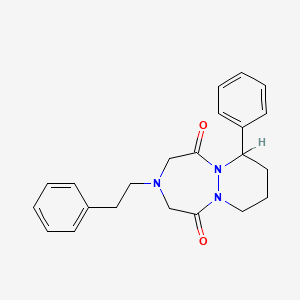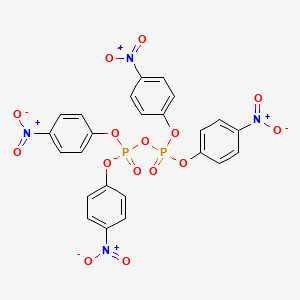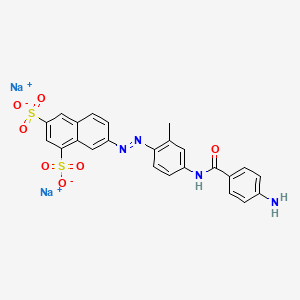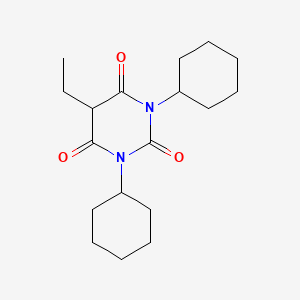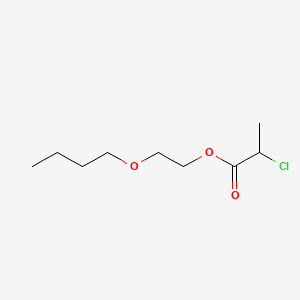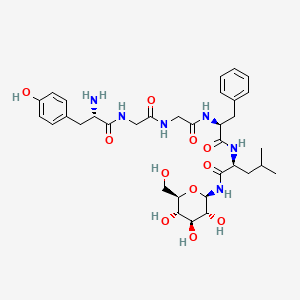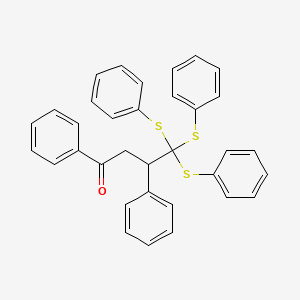
1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone is a complex organic compound characterized by its unique structure, which includes multiple phenyl and phenylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone typically involves multi-step organic reactions. One common method includes the reaction of 1,3-diphenyl-1-butanone with phenylthiol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio groups to thiols.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone involves its interaction with specific molecular targets. The phenylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-4,4-bis(phenylthio)-1-butanone: Similar structure but with fewer phenylthio groups.
Tris(phenylthio)methane: Contains three phenylthio groups attached to a central carbon atom.
Uniqueness
1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone is unique due to the presence of three phenylthio groups attached to the same carbon atom, which imparts distinct chemical properties and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
56003-69-1 |
|---|---|
Fórmula molecular |
C34H28OS3 |
Peso molecular |
548.8 g/mol |
Nombre IUPAC |
1,3-diphenyl-4,4,4-tris(phenylsulfanyl)butan-1-one |
InChI |
InChI=1S/C34H28OS3/c35-33(28-18-8-2-9-19-28)26-32(27-16-6-1-7-17-27)34(36-29-20-10-3-11-21-29,37-30-22-12-4-13-23-30)38-31-24-14-5-15-25-31/h1-25,32H,26H2 |
Clave InChI |
HWKMIABADJGBCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(SC3=CC=CC=C3)(SC4=CC=CC=C4)SC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



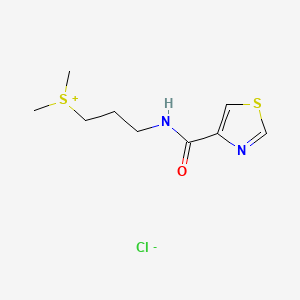
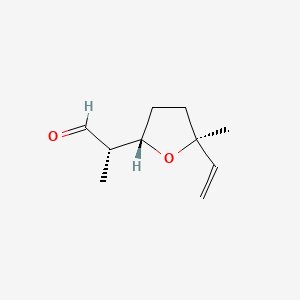
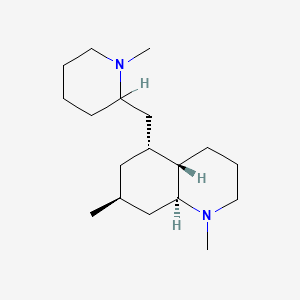
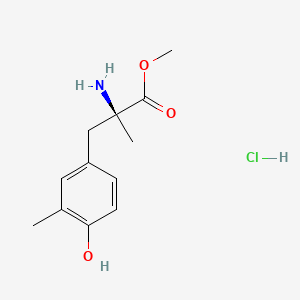
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
